REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH2:11]([N:13]([CH2:23][CH3:24])[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[C:16]([CH3:22])[CH:15]=1)[CH3:12].[OH-].[Na+]>C(O)C>[CH2:23]([N:13]([CH2:11][CH3:12])[C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]2=[O:10])=[C:16]([CH3:22])[CH:15]=1)[CH3:24] |f:2.3|
|
Name
|
|
Quantity
|
0.3785 mol
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=C(C=O)C=C1)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
This reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
After air drying
|
Type
|
WASH
|
Details
|
the resulting solid was washed with water until the wash material
|
Type
|
CUSTOM
|
Details
|
The washed precipitate was recrystallized from 80% aqueous ethanol
|
Type
|
CUSTOM
|
Details
|
to yield 92.6 g
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC(=C(C=C2C(C3=CC=CC=C3C2)=O)C=C1)C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |